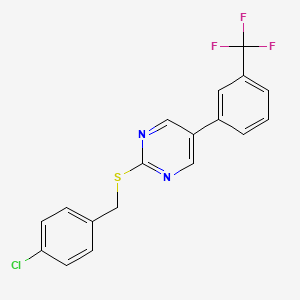
2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a useful research compound. Its molecular formula is C18H12ClF3N2S and its molecular weight is 380.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-Chlorobenzyl)sulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C19H14ClF3N2S
- CAS Number : 338423-07-7
- Molecular Weight : 425.84 g/mol
The structure of the compound features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a trifluoromethylphenyl moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced antitumor properties. For instance, the compound was tested against various cancer cell lines and showed promising results as an inhibitor of specific kinases involved in tumor progression.
Case Study: c-KIT Kinase Inhibition
A related compound demonstrated potent inhibition of the c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). The study reported that this compound exhibited good pharmacokinetic properties and effective antitumor activity in mouse models with c-KIT mutations, suggesting that similar derivatives may possess comparable efficacy against cancer cells resistant to traditional therapies .
Anti-inflammatory Properties
Pyrimidine derivatives have also been explored for their anti-inflammatory effects. In vitro studies have shown that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Data Table: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 0.02 | 0.01 |
| Standard Drug (Diclofenac) | 0.03 | 0.05 |
The above table illustrates that the compound exhibits selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target kinases.
- COX Inhibition : The structural features allow for effective competition with arachidonic acid at the active sites of COX enzymes.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2S/c19-16-6-4-12(5-7-16)11-25-17-23-9-14(10-24-17)13-2-1-3-15(8-13)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVKYIWGASGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














